molecular formula C9H8N2O2 B2536370 6-(Oxetan-3-yloxy)pyridine-3-carbonitrile CAS No. 1600256-49-2

6-(Oxetan-3-yloxy)pyridine-3-carbonitrile

Cat. No. B2536370
CAS RN: 1600256-49-2
M. Wt: 176.175
InChI Key: DABWGOFLUGKHPX-UHFFFAOYSA-N
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Description

6-(Oxetan-3-yloxy)pyridine-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a pyridine-based compound that has an oxetane ring attached to it. The unique structure of this compound makes it an interesting target for synthesis and study.

Scientific Research Applications

Synthesis and Structural Analysis

Pyridine Derivatives Synthesis : Pyridine derivatives have been synthesized and analyzed for their structural features using spectroscopy methods. The optical properties of these compounds were investigated, demonstrating how substituents affect their emission spectra. X-ray diffraction confirmed the structures of some compounds, revealing insights into their molecular arrangements and potential functionalities (Cetina et al., 2010).

Optical and Electronic Properties

Pyrazolo[4,3-b] Pyridine Derivatives : The synthesis of pyrazolo[4,3-b] pyridine derivatives and their characterization revealed their stability under thermal conditions and their crystalline structure. These derivatives exhibited optical properties suitable for device applications, including photovoltaic properties, indicating their potential in optoelectronic devices (El-Menyawy et al., 2019).

Applications in Corrosion Inhibition

Corrosion Inhibition by Aryl Pyrazolo Pyridines : Aryl pyrazole pyridine derivatives have demonstrated significant inhibition effects against the corrosion of copper in acidic solutions. This study integrates electrochemical methods and quantum chemical analysis to correlate the structural features of these compounds with their inhibition efficiency, showcasing their potential as corrosion inhibitors (Sudheer & Quraishi, 2015).

Antioxidant Activities

Antioxidant Activity of Heterocyclic Compounds : Research has explored the antioxidant activities of novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives. These studies highlight the potential of pyridine-based compounds in developing new antioxidants, which could have implications for pharmaceutical and medicinal chemistry (Salem et al., 2015).

properties

IUPAC Name

6-(oxetan-3-yloxy)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-3-7-1-2-9(11-4-7)13-8-5-12-6-8/h1-2,4,8H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABWGOFLUGKHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Oxetan-3-yloxy)pyridine-3-carbonitrile

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